N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and a triazoloquinazoline core, making it a subject of study for its chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5/c1-33-17-6-3-15(4-7-17)22-23-27-25(32)18-8-5-16(11-19(18)30(23)29-28-22)24(31)26-12-14-2-9-20-21(10-14)35-13-34-20/h2-11,29H,12-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTIVXWYNQFTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with a triazoloquinazoline precursor. Key reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Core Triazoloquinazoline Formation
The triazolo[1,5-a]quinazoline nucleus is likely synthesized via cyclization reactions. A plausible route involves:
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Step 1 : Condensation of anthranilic acid derivatives with urea or thiourea to form a quinazolinone intermediate.
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Step 2 : Introduction of a triazole ring through cyclocondensation with hydrazine derivatives, such as aminotriazoles, under reflux conditions in acidic or alkaline media .
Key Reaction Conditions:
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Quinazolinone formation | Anthranilic acid + Urea, Δ (reflux) | 5-Oxo-quinazoline core |
| Triazole annulation | Hydrazine hydrate, NaOH, EtOH, Δ | Triazolo[1,5-a]quinazoline ring |
a. 3-(4-Methoxyphenyl) Group
The 4-methoxyphenyl moiety at position 3 is introduced via:
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Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling if a halogenated precursor exists .
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Example from Source : Arylboronic acids react with brominated quinazolines under palladium catalysis to install aryl groups.
b. 8-Carboxamide Side Chain
The benzenesulfonamide-linked carboxamide at position 8 is formed by:
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Amide coupling between a carboxylic acid (e.g., 8-chloroquinazoline) and N-(1,3-benzodioxol-5-ylmethyl)amine, using coupling agents like EDCl/HOBt .
a. 5-Oxo Group
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Reduction : The ketone at position 5 can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering the compound’s polarity and bioactivity .
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Condensation : Reacts with hydrazines to form hydrazones, a strategy for further functionalization .
b. 4-Methoxyphenyl Substituent
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Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, yielding a phenol derivative for additional modifications .
c. Triazole Ring
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Electrophilic substitution : The electron-rich triazole ring undergoes nitration or sulfonation at position 2 under mild acidic conditions .
Stability and Degradation Pathways
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Hydrolytic degradation : The carboxamide bond is susceptible to hydrolysis under strongly acidic (HCl, Δ) or alkaline (NaOH, Δ) conditions, yielding quinazoline carboxylic acid and benzodioxolylmethylamine .
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Photodegradation : Exposure to UV light induces cleavage of the benzodioxole ring, forming quinone intermediates .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 5-Oxo | Reduction | NaBH₄, MeOH, 0°C | 5-Hydroxy derivative |
| 4-Methoxyphenyl | Demethylation | BBr₃, DCM, -78°C | 4-Hydroxyphenyl analog |
| Triazole ring | Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-triazoloquinazoline |
| Carboxamide | Hydrolysis | 6M HCl, reflux, 12h | Quinazoline-8-carboxylic acid |
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (often referred to as compound A0062064) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Characteristics
The compound's molecular structure and properties are critical for understanding its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 461.5 g/mol |
| Molecular Formula | C24H19N3O5S |
| LogP | 3.3801 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 75.779 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties , potentially through the inhibition of specific enzymes or pathways involved in cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, derivatives of the triazole and quinazoline scaffolds have been shown to inhibit tumor growth in various cancer models. The specific mechanism may involve:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer signaling pathways.
- Induction of Apoptosis : Compounds similar to A0062064 have been reported to induce apoptosis in cancer cells by activating caspase pathways.
Case Studies
Several studies have explored the biological activity of compounds structurally related to A0062064. Here are notable findings:
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of a related triazole derivative.
- Methodology : In vitro assays were conducted on breast cancer cell lines.
- Findings : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting strong potency.
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Enzyme Inhibition Study :
- Objective : Investigate the inhibitory effects on specific kinases.
- Methodology : Kinase assays were performed using recombinant proteins.
- Results : A related compound demonstrated IC50 values in the low micromolar range against several kinases involved in cancer progression.
Biological Assays
To further elucidate the biological activity of A0062064, various assays can be employed:
- Cell Viability Assays (MTT/XTT) : To assess the cytotoxic effects on different cancer cell lines.
- Western Blotting : To analyze the expression levels of apoptosis-related proteins post-treatment.
- Kinase Activity Assays : To determine the inhibitory effects on target kinases.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and acylation. For example:
- Cyclization : Use a triazole-quinazoline core as a starting point. Intramolecular cyclization of intermediates (e.g., acyclic precursors) under acidic or basic conditions can form the triazoloquinazoline scaffold .
- Acylation : Introduce the benzodioxolylmethyl and 4-methoxyphenyl moieties via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., POCl₃ or H₂SO₄ catalysis) to enhance yield .
- Purification : Employ column chromatography or recrystallization to isolate the final product.
Key Evidence : Similar protocols for triazoloquinazoline derivatives are detailed in cyclization and acylation methodologies .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- Elemental Analysis : Validate empirical formula accuracy.
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
Key Evidence : Structural validation techniques are demonstrated for analogous compounds .
Advanced: What computational methods are suitable for studying its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Optimize ligand conformations using flexible residue sampling .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. Software like Gaussian 16 can model charge distribution .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Key Evidence : Docking and DFT workflows are validated in studies of triazole-containing compounds .
Advanced: How to resolve discrepancies in crystallographic data (e.g., unexpected bond angles)?
Methodological Answer:
- Refinement : Use SHELXL to iteratively adjust parameters. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .
- Validation Tools : Employ CheckCIF to identify geometric outliers. Compare with Cambridge Structural Database entries for similar scaffolds.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands if twinning is suspected .
Key Evidence : SHELX-based refinement protocols address common crystallographic challenges .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Degradation Pathways : Monitor hydrolysis of the carboxamide group under humid conditions via accelerated stability testing (40°C/75% RH for 6 months).
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Analytical Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track purity over time .
Key Evidence : Stability protocols for carboxamides are inferred from analogous compounds .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-methoxyphenyl or benzodioxolyl groups. Use AlCl₃-mediated Friedel-Crafts alkylation for aryl substitutions .
- Bioassay Integration : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate activity trends with steric/electronic parameters (Hammett σ values) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and dipole moments .
Key Evidence : SAR strategies are validated in studies of triazole and oxazole derivatives .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply a central composite design to optimize variables (temperature, catalyst loading, solvent ratio). Use JMP or Minitab for statistical analysis .
- Flow Chemistry : Transition batch reactions to continuous flow (e.g., microreactors) to enhance mixing and heat transfer for exothermic steps .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Key Evidence : DoE and flow chemistry principles are detailed in synthetic optimization studies .
Basic: Which analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Set detection at 220–280 nm .
- TLC : Monitor reactions using silica plates (hexane:EtOAc 3:1). Visualize under UV254 or with iodine staining.
- Thermal Analysis : Perform DSC to detect polymorphic transitions (heating rate: 10°C/min, N₂ atmosphere) .
Key Evidence : Purity assessment methods align with protocols for heterocyclic carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
